1-Benzylpiperidine;2,4,6-trinitrophenol
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Overview
Description
1-Benzylpiperidine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 1-Benzylpiperidine is a piperidine derivative, often used in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
1-Benzylpiperidine
1-Benzylpiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with benzyl chloride under basic conditions . Another method includes the reduction of 1-benzyl-4-piperidone using reducing agents like sodium borohydride . Industrial production often involves catalytic hydrogenation processes to ensure high yield and purity .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . This process involves the formation of phenol disulfonic acid, which is then nitrated to produce 2,4,6-trinitrophenol . Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Benzylpiperidine
1-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzylpiperidone using oxidizing agents like potassium permanganate.
Reduction: Reduction of benzylpiperidone to benzylpiperidine using sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides to form various derivatives.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups:
Scientific Research Applications
1-Benzylpiperidine
1-Benzylpiperidine is used in:
Pharmaceuticals: As an intermediate in the synthesis of drugs like donepezil, used for treating Alzheimer’s disease.
Organic Synthesis: As a building block for various organic compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Mechanism of Action
1-Benzylpiperidine
The mechanism of action of 1-Benzylpiperidine in pharmaceuticals involves inhibition of acetylcholinesterase, increasing acetylcholine levels in the brain, which is beneficial in treating Alzheimer’s disease .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol acts as an explosive by rapidly decomposing to produce gases and heat. The nitro groups facilitate this rapid decomposition, making it a powerful explosive .
Comparison with Similar Compounds
1-Benzylpiperidine
Similar compounds include:
Piperidine: A simpler structure without the benzyl group, used in various chemical syntheses.
Benzylpiperazine: Another benzyl-substituted piperidine derivative with different pharmacological properties.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Less nitrated and less explosive compared to 2,4,6-trinitrophenol.
2-Nitrophenol: A mononitro compound with different chemical properties and applications.
Properties
CAS No. |
19919-76-7 |
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Molecular Formula |
C18H20N4O7 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-benzylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17N.C6H3N3O7/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-4,7-8H,2,5-6,9-11H2;1-2,10H |
InChI Key |
SOAXXVONGHYOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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